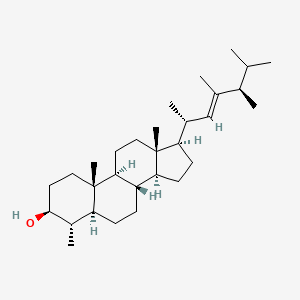

Dinosterol

説明

Structure

3D Structure

特性

CAS番号 |

58670-63-6 |

|---|---|

分子式 |

C30H52O |

分子量 |

428.7 g/mol |

IUPAC名 |

(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1 |

InChIキー |

LPFIPZJIWTZLEY-DAABMGJCSA-N |

SMILES |

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |

異性体SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)/C=C(\C)/[C@H](C)C(C)C |

正規SMILES |

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |

同義語 |

dinosterol |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Architecture of Dinosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 tetracyclic triterpenoid, specifically a 4α-methyl sterol, predominantly synthesized by various species of dinoflagellates.[1] Its unique chemical structure, particularly the alkylation pattern of its side chain, makes it a significant biomarker in geochemical and paleoenvironmental studies for identifying the presence of dinoflagellates in sediments.[1] This guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, key experimental methodologies for its isolation and characterization, and its biosynthetic pathway.

Chemical Structure and Nomenclature

This compound is a sterol characterized by a rigid four-fused ring system (a cyclopentanoperhydrophenanthrene nucleus), a hydroxyl group at the C-3 position, a double bond between C-22 and C-23 in the side chain, and methyl groups at positions C-4, C-23, and C-24.[1] The stereochemistry of this compound has been established through extensive spectroscopic analysis and stereospecific synthesis.[2]

The systematic IUPAC name for this compound is (22E)-4α,23-Dimethyl-5α-ergost-22-en-3β-ol .[1] An alternative systematic name is (3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[3]

The structure is represented by the following SMILES string: C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC--INVALID-LINK--C)C)--INVALID-LINK--/C=C(\C)/--INVALID-LINK--C(C)C[3]

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₀H₅₂O | [1][2][3] |

| Molar Mass | 428.73 g/mol | [2] |

| Melting Point | 211-214 °C, 220-222 °C | [2] |

| Optical Rotation [α]²⁰D | -2.2° (in CHCl₃) | [2] |

| CAS Number | 58670-63-6 | [1][2][3] |

| Percent Composition | C 84.04%, H 12.23%, O 3.73% | [2] |

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and analysis of this compound.

Isolation and Structure Determination of this compound

The initial isolation and structure determination of this compound was a seminal work in marine natural products chemistry.[2] The general workflow for such a process is outlined below.

Methodology:

-

Culturing and Harvesting: The dinoflagellate, such as Gonyaulax tamarensis, is cultured in a suitable medium and harvested by centrifugation.[2]

-

Lipid Extraction: The total lipids are extracted from the harvested cells using a standard procedure like the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system.[4]

-

Chromatographic Separation: The crude lipid extract is then subjected to column chromatography on silica gel to separate different lipid classes. The sterol-containing fraction is collected.

-

Purification: Further purification of this compound from other sterols is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.[4]

-

Structure Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to establish the carbon skeleton and the connectivity of protons and carbons.

-

X-ray Crystallography: To definitively determine the three-dimensional structure and stereochemistry.[2]

-

Analysis of this compound in Sediments

Modern analysis of this compound, particularly in geological samples, relies on gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Sediment Extraction: Freeze-dried sediment samples are extracted with an organic solvent mixture (e.g., dichloromethane/methanol) under reflux.[5]

-

Fractionation: The total lipid extract is fractionated by column chromatography to isolate the sterol fraction.

-

Derivatization: The sterols are derivatized, typically by silylation with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility for GC analysis.[4]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. This compound is identified based on its retention time and characteristic mass spectrum. Quantification is performed by comparing the peak area to that of an internal standard.[5]

Biosynthesis of the this compound Side Chain

The biosynthesis of this compound diverges from the typical cholesterol synthesis pathway, particularly in the elaborate alkylation of the side chain. The synthesis starts from lanosterol.[6] The proposed biosynthetic pathway for the unique side chain of this compound involves a series of methylation and reduction steps.

The proposed sequence for the side-chain alkylation is as follows:

-

Formation of 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol.[6]

-

Reduction of the double bond to yield 4α,24-dimethyl-5α-cholestan-3β-ol.[6]

-

Introduction of a double bond at the Δ²² position to form 4α,24-dimethyl-5α-cholest-22E-en-3β-ol.[6]

-

Finally, methylation at the C-23 position results in the formation of this compound.[6]

Conclusion

This compound possesses a unique and complex chemical structure that has made it a valuable molecule in the field of geochemistry. Understanding its structure, properties, and biosynthesis is crucial for its application as a biomarker and for potential future applications in drug development and other scientific disciplines. The experimental protocols outlined in this guide provide a foundation for the isolation, characterization, and analysis of this important marine sterol.

References

- 1. This compound [drugfuture.com]

- 2. Letter: this compound, the major sterol with a unique side chain ion the toxic dinoflagellate, Gonyaulax tamarensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. scilit.com [scilit.com]

The Dinosterol Biosynthesis Pathway in Dinoflagellates: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the unique sterol production pathway in a critical group of marine protists, highlighting its enzymatic machinery, regulatory mechanisms, and key intermediates. This guide provides a comprehensive resource for understanding this vital metabolic process and its potential as a target for novel therapeutic interventions.

Executive Summary

Dinoflagellates, a diverse group of marine eukaryotes, are characterized by the synthesis of unique 4α-methyl sterols, with dinosterol being a prominent biomarker. Unlike photosynthetic organisms that typically utilize the cycloartenol pathway, dinoflagellates employ a modified sterol biosynthesis pathway that initiates with the cyclization of (S)-2,3-oxidosqualene to lanosterol. This pathway is distinguished by a series of unique side-chain alkylation reactions and a novel C4-methylation mechanism. Understanding the intricacies of this compound biosynthesis is not only crucial for marine biology and ecology but also presents opportunities for the development of targeted therapeutic agents, given the essential roles of sterols in cell membrane integrity and signaling. This technical guide provides a detailed overview of the this compound biosynthesis pathway, including its core enzymatic steps, known intermediates, regulatory aspects, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the universal precursor for isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the non-mevalonate (DOXP) pathway in dinoflagellates[1][2]. The pathway to this compound can be broadly divided into three main stages: the formation of the linear precursor squalene, the cyclization of squalene to form the initial sterol core, and a series of subsequent modifications to the sterol nucleus and side chain.

Squalene Synthesis

The initial steps leading to squalene are conserved across many eukaryotes. Two molecules of farnesyl pyrophosphate (FPP) are reductively dimerized to form squalene. This reaction is catalyzed by the enzyme squalene synthase (SQS) , a key rate-limiting enzyme in the sterol biosynthesis pathway[3][4]. The reaction requires NADPH as a reductant and Mg2+ as a cofactor[3]. The downregulation of squalene synthase transcript levels has been observed to cause blocks in sterol synthesis and reduce growth in dinoflagellates under environmental stress[5].

Cyclization to Lanosterol

A defining feature of the dinoflagellate sterol pathway is the cyclization of (S)-2,3-oxidosqualene to lanosterol , not cycloartenol[1][6]. This reaction is catalyzed by lanosterol synthase (LAS) . This positions the dinoflagellate pathway closer to that of animals and fungi rather than plants and other algae, which predominantly use cycloartenol synthase[1]. The presence of LAS in dinoflagellates has been confirmed through genomic evidence and the absence of key enzymes required for the cycloartenol pathway, such as cyclopropyl sterol isomerase (CPI)[1].

Post-Lanosterol Modifications

Following the formation of lanosterol, the pathway involves a series of modifications to both the sterol nucleus and the side chain to ultimately produce this compound and other characteristic dinoflagellate sterols.

Key demethylation steps are carried out by cytochrome P450 enzymes. One of the crucial enzymes is sterol 14α-demethylase (CYP51) , which removes the methyl group at the C-14 position[1][5]. Inhibition of CYP51 has been shown to disrupt sterol production in dinoflagellates[5]. Subsequent steps involve the removal of the two methyl groups at the C-4 position and isomerization of the double bond in the B ring.

Recent research has uncovered a novel C4-methyl sterol biosynthesis pathway in dinoflagellates that involves a sterol C4-methyltransferase (STRM-1) rather than the canonical sterol methyl oxidases (SMOs) for the removal of the C4-methyl groups[7][8]. This pathway is responsible for the production of both C4α- and C4β-methyl sterols[7][8]. This finding is significant as 4α-methyl sterols are characteristic of dinoflagellates.

The biosynthesis of the unique this compound side chain involves a series of methylation events. The sequence of these alkylations is thought to begin with the formation of 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol. This is followed by reduction to 4α,24-dimethyl-5α-cholestan-3β-ol, the introduction of a Δ22 double bond to form 4α,24-dimethyl-5α-cholest-22E-en-3β-ol, and a final methylation at C-23 to yield this compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol).

Quantitative Data on Sterol Composition

The sterol composition of dinoflagellates can vary significantly between species and can be influenced by environmental conditions and growth phase[9][10]. This compound is often a major sterol, but its relative abundance can differ. The following tables summarize the reported sterol compositions in several dinoflagellate species.

| Dinoflagellate Species | Major Sterols | Relative Abundance (%) | Reference |

| Breviolum minutum | 24-demethylthis compound | 27.2 | [1] |

| 4,24-Dimenthylcholestanol | 18.8 | [1] | |

| Gorgosterol | 17.0 | [1] | |

| This compound | 12.4 | [1] | |

| Cholesterol | 10.6 | [1] | |

| Fugacium kawagutii | This compound | 40.4 | [1] |

| 4,24-Dimenthylcholestanol | 8.3 | [1] | |

| Gambierdiscus carolinianus | This compound | Major | |

| Cholesterol | Major | ||

| 4α,24-dimethyl-5α-cholest-22E-en-3β-ol | Major | ||

| Gonyaulax polygramma | Dinostanol | Major | [9] |

| This compound | Major | [9] | |

| Cholesterol | Major | [9] | |

| Protoperidinium crassipes | Cholesterol | Major | [11] |

| 4,24-dimethylcholestan-3-ol | Major | [11] | |

| This compound | Major | [11] | |

| Dinostanol | Major | [11] | |

| 4-tetramethylcholestan-3-ol | Major | [11] |

Table 1: Relative abundance of major sterols in selected dinoflagellate species.

| Dinoflagellate Species | Culture Condition | This compound Content (μg/mg dry weight) | Reference |

| Heteractis crispa (with symbionts) | Normal | 1.60 ± 0.17 | [1] |

| Heteractis crispa (alga-freed) | - | 0.60 ± 0.06 | [1] |

Table 2: Quantitative sterol content in the sea anemone Heteractis crispa with and without its dinoflagellate symbionts.

Experimental Protocols

Sterol Extraction and Analysis

A common method for the analysis of sterols in dinoflagellates involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Protocol: Sterol Extraction and GC-MS Analysis

-

Cell Harvesting: Harvest dinoflagellate cells by centrifugation.

-

Lyophilization: Freeze-dry the cell pellet to remove water.

-

Lipid Extraction: Extract total lipids from the lyophilized cells using a solvent mixture such as dichloromethane:methanol (2:1, v/v).

-

Saponification: Saponify the lipid extract with a solution of potassium hydroxide in methanol to hydrolyze steryl esters to free sterols.

-

Neutral Lipid Extraction: Extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent like n-hexane.

-

Derivatization: Silylate the sterols using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase their volatility for GC analysis.

-

GC-MS Analysis: Analyze the derivatized sterols using a gas chromatograph coupled to a mass spectrometer. Use a non-polar capillary column (e.g., DB-5ms).

-

Quantification: Quantify individual sterols by comparing their peak areas to that of an internal standard (e.g., 5α-cholestane) and using response factors determined from authentic standards.

Enzyme Assays

While specific, detailed protocols for dinoflagellate sterol biosynthesis enzymes are not widely published, general principles for assaying homologous enzymes can be adapted.

Conceptual Protocol: Squalene Synthase Assay

-

Enzyme Preparation: Prepare a cell-free extract from dinoflagellate cultures. This may involve cell lysis by sonication or French press, followed by centrifugation to obtain a microsomal fraction where Squalene Synthase is typically located.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl pH 7.5), MgCl₂, and a reducing agent like dithiothreitol (DTT).

-

Substrate and Cofactor: Add the substrate, farnesyl pyrophosphate (FPP), and the cofactor, NADPH. Radiolabeled [³H]FPP can be used for sensitive detection of the product.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation and incubate at an optimal temperature (e.g., 30°C).

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) and extract the product, squalene, with a non-polar solvent like hexane.

-

Product Detection: Analyze the extracted squalene. If a radiolabeled substrate was used, quantification can be done by scintillation counting. Alternatively, non-radiolabeled squalene can be quantified by GC-MS.

Conceptual Protocol: Sterol Methyltransferase Assay

-

Enzyme Preparation: Prepare a cell-free extract as described for the squalene synthase assay.

-

Reaction Mixture: Prepare a reaction buffer at an appropriate pH.

-

Substrates: Add the sterol substrate (e.g., a desmethyl sterol) and the methyl donor, S-adenosyl-L-methionine (SAM). Radiolabeled [¹⁴C-methyl]-SAM is commonly used for detection.

-

Enzyme Reaction: Initiate the reaction with the enzyme preparation and incubate.

-

Extraction and Analysis: Extract the lipid-soluble products and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

Gene Expression Analysis

Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Extract total RNA from dinoflagellate cells using a commercial kit or a TRIzol-based method.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform qPCR using gene-specific primers for the target sterol biosynthesis genes and a suitable reference gene (e.g., actin or GAPDH) for normalization. Use a fluorescent dye like SYBR Green for detection.

-

Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core this compound biosynthesis pathway and a conceptual workflow for its investigation.

References

- 1. Complex Ancestries of Isoprenoid Synthesis in Dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex Ancestries of Isoprenoid Synthesis in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 5. Clade-Specific Sterol Metabolites in Dinoflagellate Endosymbionts Are Associated with Coral Bleaching in Response to Environmental Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 7. Widespread Sterol Methyltransferase Participates in the Biosynthesis of Both C4α- and C4β-Methyl Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Discovery and Foundational Identification of Dinosterol: A Technical Review

A pivotal moment in marine natural product chemistry, the discovery of dinosterol in 1976, not only unveiled a novel sterol but also established a crucial biomarker for dinoflagellates, organisms of significant ecological and toxicological importance. This technical guide provides an in-depth exploration of the initial discovery and structural elucidation of this compound, detailing the pioneering experimental methodologies and presenting the foundational data for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically named 4α,23,24-trimethyl-5α-cholest-22-en-3β-ol, is a C30 sterol first isolated from the toxic dinoflagellate Gonyaulax tamarensis (now Alexandrium tamarense) by Shimizu and colleagues.[1] Its unique side-chain alkylation pattern was a significant finding, distinguishing it from previously known sterols and suggesting a unique biosynthetic pathway.[2] This discovery laid the groundwork for utilizing this compound and its sedimentary remnant, dinosterane, as a molecular fossil to trace the presence of dinoflagellates in geological records.[2]

Physicochemical and Spectroscopic Properties

The initial characterization of this compound established its fundamental properties, which are crucial for its isolation and identification. A summary of these quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₂O | [1] |

| Molecular Weight | 428.73 g/mol | [1] |

| Melting Point | 220-222 °C | [1] |

| Optical Rotation | [α]²⁰D -2.2° (in CHCl₃) | [1] |

| Elemental Composition | C 84.04%, H 12.23%, O 3.73% | [1] |

Experimental Protocols

The initial isolation and structural elucidation of this compound involved a series of meticulous experimental procedures, which are outlined here to provide a reproducible and comprehensive understanding of the foundational work.

Isolation and Purification of this compound

The process of obtaining pure this compound from Gonyaulax tamarense involved extraction and chromatographic separation.

1. Extraction:

-

The cultured cells of Gonyaulax tamarense were harvested and lyophilized (freeze-dried).

-

The dried cell mass was then subjected to solvent extraction to isolate the lipid fraction containing the sterols.

2. Chromatographic Separation:

-

The crude lipid extract was subjected to silica gel column chromatography.

-

The column was eluted with a solvent system of dichloromethane/methanol (95:5, v/v) to separate the different lipid classes.[3][4]

-

Fractions were collected and monitored by thin-layer chromatography (TLC) to identify those containing sterols.

-

The fractions containing this compound were combined and further purified by recrystallization from a methanol-chloroform mixture, yielding fine needles.[1]

Structure Elucidation

The determination of the intricate structure of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

1. Mass Spectrometry (MS):

-

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of this compound.

-

For analysis, this compound is often derivatized to its trimethylsilyl (TMS) ether.

-

The mass spectrum of the TMS-ether of this compound shows characteristic ions at m/z 500 (M+), 429, 388, 359, 339, and 271.[2]

-

A prominent base peak at m/z 69 is diagnostic for the Δ²²-unsaturated 23,24-dimethyl side chain.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy were instrumental in elucidating the detailed carbon skeleton and stereochemistry of this compound.

-

Key proton and carbon signals were assigned to establish the connectivity of the atoms and the relative stereochemistry of the molecule.

Visualizing the Workflow and Biosynthetic Context

To further clarify the processes involved in the discovery of this compound, the following diagrams illustrate the experimental workflow and the initial understanding of its biosynthetic origins.

At the time of its discovery, the biosynthesis of this compound was proposed to follow the lanosterol pathway, which is common in animals and fungi, rather than the cycloartenol pathway found in plants.[5] This was a significant observation regarding the evolutionary biology of dinoflagellates.

Conclusion

The discovery and initial identification of this compound marked a significant advancement in the field of marine natural products. The meticulous application of extraction, chromatography, and spectroscopic techniques by Shimizu and his team not only revealed a novel molecular structure but also provided a powerful tool for paleoceanography and marine biology. The foundational work detailed in this guide continues to be relevant for researchers exploring the chemistry and biology of dinoflagellates and their impact on marine ecosystems.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Responses of Marine Diatom-Dinoflagellate Competition to Multiple Environmental Drivers: Abundance, Elemental, and Biochemical Aspects [frontiersin.org]

- 4. Responses of Marine Diatom-Dinoflagellate Competition to Multiple Environmental Drivers: Abundance, Elemental, and Biochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

Whitepaper: The Biological Function of Dinosterol in Dinoflagellate Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Sterols are fundamental components of eukaryotic cell membranes, playing critical roles in maintaining structural integrity and modulating function. In dinoflagellates, a diverse group of marine and freshwater protists, the dominant sterol is often dinosterol, a unique 4α-methylated sterol. This technical guide provides an in-depth examination of the biological functions of this compound, focusing on its structure, biosynthesis, and its pivotal role in regulating the biophysical properties of dinoflagellate membranes, including fluidity, permeability, and the formation of specialized microdomains known as lipid rafts. We present quantitative data, detailed experimental protocols for its study, and diagrams illustrating key pathways and workflows to serve as a comprehensive resource for researchers in marine biology, biochemistry, and pharmacology.

Introduction to this compound

Dinoflagellates are ecologically significant microorganisms, known for their roles as primary producers, symbionts (e.g., with corals), and as the causative agents of harmful algal blooms. The plasma membrane of these eukaryotes is a critical interface between the cell and its often-variable environment. The regulation of this membrane's properties is essential for survival.

Like all eukaryotes, dinoflagellates utilize sterols to modulate membrane dynamics.[1] While cholesterol is the hallmark sterol in mammals and ergosterol in fungi, many dinoflagellate species produce a complex array of sterols, with this compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) being a principal and often most abundant component.[2][3] Its unique structure, particularly the methyl group at the C-4 position, distinguishes it from other common sterols and imparts specific biophysical properties to the membranes it inhabits. Understanding the function of this compound is crucial for comprehending dinoflagellate physiology and for identifying potential biochemical targets for controlling their proliferation.[4]

This compound: Structure and Biosynthesis

The structure of this compound is characterized by a tetracyclic steroid core, a hydroxyl group at C-3, and a complex side chain at C-17. Its most defining features are the methyl group at the 4α position and the unique alkylation pattern on the side chain.[2]

The biosynthesis of this compound involves a pathway with features common to other eukaryotes but with distinct final steps. The process begins with the cyclization of squalene oxide to lanosterol.[4][5] From lanosterol, a series of enzymatic modifications, including multiple methylations via S-adenosyl-methionine (AdoMet), leads to the final this compound product.[5][6] This pathway represents a potential target for specific inhibitors, a concept of interest in drug development and the management of harmful algal blooms.[4]

Core Biological Functions in Membranes

This compound's primary role is to act as a dynamic regulator of the cell membrane's physical state.[1] It intercalates between phospholipid molecules, orienting its polar hydroxyl head group towards the aqueous phase and its hydrophobic steroid ring system and tail within the acyl chain core of the bilayer.

Regulation of Membrane Fluidity and Order

A key function of sterols is to maintain optimal membrane fluidity across a range of temperatures. Above the membrane's phase transition temperature (in the liquid-disordered state), sterols decrease fluidity and increase order by restricting the motion of phospholipid acyl chains. This is often referred to as a "condensing" or "ordering" effect.[1][7] Studies have shown that this compound is effective at increasing the microviscosity (i.e., decreasing the fluidity) of model membranes.[8] This function is vital for dinoflagellates, allowing them to maintain membrane integrity and function in fluctuating aquatic environments. The bulky side chain and 4α-methyl group of this compound result in different packing interactions compared to cholesterol, which can influence the magnitude of this ordering effect.[9]

Modulation of Membrane Permeability

Membrane permeability is inversely related to the packing and order of its lipids.[10][11] By increasing the order and packing density of the phospholipid acyl chains, this compound reduces the passive diffusion of water, ions, and other small solutes across the membrane.[9][12] This reduction in permeability is crucial for maintaining cellular homeostasis, preserving electrochemical gradients essential for energy transduction, and protecting the cell from osmotic stress.

Formation of Lipid Rafts

Lipid rafts are highly ordered, sterol- and sphingolipid-rich microdomains within the plasma membrane.[1][13][14] These domains function as signaling platforms, concentrating or excluding specific membrane proteins to regulate cellular processes.[15] In mammalian cells, this role is fulfilled by cholesterol, and in fungi, by ergosterol. It is widely accepted that this compound performs the analogous function in dinoflagellates, serving as the critical organizing molecule for the formation and stability of lipid rafts.[7][16] These this compound-rich domains are presumed to be central to processes such as nutrient uptake, environmental sensing, and cell-cell recognition.

Quantitative Data on this compound

Quantitative analysis underscores the importance of this compound in dinoflagellate biology. Its abundance can vary, but it is frequently the dominant sterol.

Table 1: Abundance of this compound in Select Dinoflagellate Species

| Species | This compound Abundance (% of Total Sterols) | Reference |

|---|---|---|

| Fugacium kawagutii | ~40.4% | [4] |

| Crypthecodinium cohnii | Major sterol | [8] |

| Pyrodinium bahamense | Present (along with cholesterol) | [3] |

| Heterotrophic dinoflagellates | Concentrations 4–12 times higher than autotrophs |[2] |

Table 2: Comparative Effects of Sterols on Membrane Order | Sterol | Organism Type | Relative Ordering/Condensing Effect | Reference | | :--- | :--- | :--- | | Cholesterol | Animals | High (benchmark) |[7][17] | | Ergosterol | Fungi | High (comparable to or slightly higher than cholesterol) |[7][17] | | this compound | Dinoflagellates | Effective (increases microviscosity) |[8] | | Lanosterol | Precursor | Low (14-methyl group hinders ordering) |[18][19] |

Key Experimental Protocols

Investigating the function of this compound requires specialized biochemical and biophysical techniques. The following sections detail methodologies for its extraction, analysis, and functional characterization.

Protocol: Sterol Extraction and Analysis

This protocol outlines a standard method for extracting and quantifying sterols from dinoflagellate cultures.[20][21]

-

Cell Harvest: Centrifuge cultured dinoflagellate cells to form a pellet. Wash twice with an appropriate buffer (e.g., DPBS).

-

Lipid Extraction (Modified Bligh-Dyer):

-

Resuspend the cell pellet in a known volume.

-

Add a single-phase mixture of chloroform:methanol:buffer (e.g., 1:2:0.8 v/v/v). Include an internal standard (e.g., deuterated cholesterol) for quantification.

-

Vortex vigorously to lyse cells and solubilize lipids.

-

Induce phase separation by adding equal volumes of chloroform and buffer, then vortex again.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Purification (Solid Phase Extraction - SPE):

-

Resuspend the dried lipid extract in a non-polar solvent (e.g., hexane).

-

Apply the sample to a silica SPE column.

-

Wash with non-polar solvents to elute neutral lipids.

-

Elute the sterol fraction using a solvent of intermediate polarity (e.g., hexane:ethyl acetate mixture).

-

-

Analysis (GC-MS or HPLC-MS):

-

Derivatize sterols (e.g., silylation for GC-MS) if necessary to improve volatility and ionization.

-

Inject the sample into a GC-MS or HPLC-MS system.

-

Identify this compound based on its retention time and mass spectrum compared to a known standard.

-

Quantify using the peak area relative to the internal standard.[21]

-

Protocol: Membrane Fluidity Measurement via DPH Fluorescence Anisotropy

This method uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to assess membrane fluidity. The rotational motion of DPH within the membrane's hydrophobic core is sensitive to the local viscosity.[22][23]

-

Membrane Preparation:

-

Isolate plasma membranes from dinoflagellate cultures via cell disruption and differential centrifugation.

-

Alternatively, prepare model membranes (liposomes) from extracted dinoflagellate lipids or synthetic lipids containing known amounts of this compound.

-

-

DPH Labeling:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., THF or acetone).

-

Add the DPH stock solution to the membrane/liposome suspension while vortexing to achieve a final probe concentration of ~1-10 µM.

-

Incubate at a controlled temperature (e.g., 25°C) for 30-60 minutes in the dark to allow the probe to partition into the membranes.[24]

-

-

Fluorescence Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light (e.g., ~355 nm).[24]

-

Measure the fluorescence emission intensity (e.g., ~430 nm) through both vertical (I||) and horizontal (I⊥) polarizers.[24]

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) (where G is an instrument-specific correction factor).

-

-

Interpretation: A higher anisotropy value (r) indicates more restricted rotational motion of DPH, corresponding to lower membrane fluidity (higher order).[22][23][25]

Protocol: Isolation of Detergent-Resistant Membranes (Lipid Rafts)

This protocol describes a common method for isolating lipid rafts based on their insolubility in cold non-ionic detergents and their low buoyant density.[13][14][26]

-

Cell Lysis:

-

Harvest ~1x108 dinoflagellate cells and wash with ice-cold buffer.

-

Resuspend cells in an ice-cold lysis buffer containing 1% Triton X-100 and protease inhibitors.

-

Homogenize the suspension with a Dounce homogenizer on ice and incubate for 30 minutes to ensure solubilization of non-raft membranes.[14]

-

-

Sucrose Gradient Preparation:

-

Ultracentrifugation:

-

Centrifuge the gradient at high speed (e.g., >100,000 x g) for 18-24 hours at 4°C.[26]

-

-

Fraction Collection:

-

Lipid rafts, being less dense, will float up to the interface of the 5% and 30% sucrose layers, often visible as an opaque band.[15]

-

Carefully collect fractions from the top of the gradient.

-

-

Analysis:

-

Analyze the protein and lipid content of each fraction. Raft-containing fractions will be enriched in this compound and specific marker proteins (e.g., flotillins, certain signaling proteins), which can be identified by Western blotting or mass spectrometry.

-

Functional Summary and Broader Implications

The unique structure of this compound directly dictates its biological function. Its ability to efficiently order the membrane while integrating into a bilayer provides dinoflagellates with a robust mechanism to control the physical state of their membranes.

For drug development, the this compound biosynthetic pathway presents a promising and specific target.[4] Inhibitors targeting the unique methyltransferases involved in its synthesis could potentially act as potent and selective algicides to control harmful algal blooms. Furthermore, in symbiotic relationships, such as those in corals, disruption of this compound synthesis in the dinoflagellate symbiont can lead to a breakdown of the partnership, a process implicated in coral bleaching.[4] Therefore, a deep understanding of this compound's function is not only central to dinoflagellate biology but also has significant implications for marine biotechnology, environmental management, and therapeutic research.

References

- 1. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sterols of the Toxic Marine Dinoflagellate, Pyrodinium bahamense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clade-Specific Sterol Metabolites in Dinoflagellate Endosymbionts Are Associated with Coral Bleaching in Response to Environmental Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential effects of cholesterol, ergosterol and lanosterol on a dipalmitoyl phosphatidylcholine membrane: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in model membranes: fluorescence polarization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sterol molecular modifications influencing membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inventbiotech.com [inventbiotech.com]

- 14. Isolation of Membrane Rafts and Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Predicting the effect of steroids on membrane biophysical properties based on the molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative Study of the Condensing Effects of Ergosterol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. From lanosterol to cholesterol: structural evolution and differential effects on lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lanosterol and cholesterol have different effects on phospholipid acyl chain ordering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

- 21. Sterol Lipids Analysis in Biotechnology and Pharmaceuticals - Creative Proteomics [creative-proteomics.com]

- 22. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bmglabtech.com [bmglabtech.com]

- 25. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 26. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biochem.wustl.edu [biochem.wustl.edu]

Dinosterol: A Technical Guide to its Application as a Biomarker for Harmful Algal Blooms

Abstract: Harmful Algal Blooms (HABs) represent a significant and growing threat to aquatic ecosystems, fisheries, and public health worldwide.[1][2][3] Effective monitoring and early detection are critical for mitigating their impact.[1] This technical guide provides an in-depth overview of dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol), a C30 sterol, and its established use as a specific biomarker for dinoflagellates, a major group of HAB-forming phytoplankton.[4][5] We detail the chemical properties of this compound, present quantitative data on its prevalence in key dinoflagellate species, and provide comprehensive experimental protocols for its extraction and analysis from environmental samples. This document is intended for researchers, environmental scientists, and professionals in drug development seeking to utilize robust chemotaxonomic markers for HAB assessment.

Introduction to this compound as a Biomarker

Dinoflagellates are a diverse group of protists known for their unique cellular and metabolic characteristics, including the production of a wide array of sterols.[6] Among these, this compound is often the most abundant.[5] Its high specificity—being produced almost exclusively by dinoflagellates and rarely found in other algal classes—makes it an excellent biomarker for tracing the presence and contribution of dinoflagellate organic matter in both the water column and sedimentary records.[4][5][7] The stability of its carbon skeleton allows it to be preserved in sediments over geological timescales as dinosterane, a "molecular fossil," further extending its utility in paleoceanographic studies.[4][5]

Chemical Structure and Properties

This compound is a 4α-methyl sterol with a distinctive side-chain alkylation pattern, featuring methyl groups at positions C-23 and C-24.[4][5] This structure arises from a biosynthetic pathway that diverges from the typical cholesterol synthesis seen in many other eukaryotes.[5]

-

Systematic Name: (22E)-4α,23-Dimethyl-5α-ergost-22-en-3β-ol[5]

-

Molecular Formula: C₃₀H₅₂O[8]

-

Molar Mass: 428.745 g·mol⁻¹[5]

-

Key Structural Features: A C30 sterol with four fused rings, a hydroxyl group at C-3, a double bond at C-22, and methyl groups at C-4, C-23, and C-24.[4][5]

Quantitative Data on this compound Production

The concentration of this compound can vary significantly among different dinoflagellate species and can be influenced by environmental factors and growth phase.[7][9] However, its consistent presence in many HAB-forming species makes it a reliable quantitative proxy. Heterotrophic dinoflagellates may contain 4–12 times higher concentrations of this compound than autotrophic species.[10]

Table 1: this compound Content in Selected Dinoflagellate Species

| Species | Trophic Strategy | Major Sterols (% of Total Sterols) | Reference |

| Alexandrium tamarense | Autotrophic | This compound, Cholesterol | [5] |

| Lingulodinium polyedra | Autotrophic | This compound (major component) | [5] |

| Prorocentrum micans | Autotrophic | This compound (major component) | [5] |

| Pyrodinium bahamense | Autotrophic | Cholesterol, this compound, 4α-methylgorgostanol | [6] |

| Scrippsiella sp. CS-295/c | Autotrophic | This compound (~31%), Cholesterol (~24%), Dinostanol (~18%) | [11] |

| Gonyaulax tamarensis | Autotrophic | This compound (major sterol) | [8][12] |

| Protoperidinium crassipes | Heterotrophic | Cholesterol, this compound, Dinostanol | [10] |

| Crypthecodinium cohnii | Heterotrophic | This compound, Dehydrothis compound | [7] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from environmental samples (e.g., water, sediment, or biological tissues) requires a multi-step process involving lipid extraction, purification, and instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Protocol 1: Total Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a standard method for extracting total lipids from cellular material or sediment.

Materials:

-

Lyophilized (freeze-dried) sample (e.g., filtered biomass, sediment)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ultrapure water

-

Sonicator bath

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Place a known quantity (e.g., 0.5-2.0 g) of the lyophilized sample into a glass centrifuge tube.

-

Add a single-phase solvent mixture of DCM:MeOH:Water (1:2:0.8 v/v/v).

-

Sonicate the mixture for 15-20 minutes in a sonicator bath to ensure thorough cell lysis and extraction. Repeat this step 2-3 times for complete extraction.

-

Centrifuge the sample at ~2500 rpm for 10 minutes to pellet the solid residue.

-

Carefully decant the supernatant (the total lipid extract) into a clean glass tube.

-

Break the single-phase system by adding DCM and ultrapure water to the supernatant to achieve a final DCM:MeOH:Water ratio of 2:1:0.9 (v/v/v).

-

Vortex the mixture thoroughly and centrifuge at ~2500 rpm for 5 minutes to separate the phases.

-

The lower, organic phase (containing the lipids) is carefully collected using a Pasteur pipette.[15]

-

The organic phase is then dried under a gentle stream of nitrogen gas.

Protocol 2: Saponification and Derivatization

Saponification is performed to hydrolyze esters and release free sterols. Derivatization is necessary to increase the volatility of the sterols for GC-MS analysis.

Materials:

-

Dried lipid extract from Protocol 1

-

6% KOH in MeOH solution

-

Hexane

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Derivatizing agent (e.g., BSTFA + 1% TMCS, or N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)

Procedure:

-

Saponification: Add the 6% KOH in MeOH solution to the dried lipid extract and heat at 80°C for 2 hours under reflux.

-

After cooling, add ultrapure water and extract the non-saponifiable lipids (including sterols) three times with hexane.

-

Combine the hexane extracts and wash with saturated NaCl solution to remove residual KOH.

-

Dry the final hexane extract over anhydrous Na₂SO₄.

-

Evaporate the hexane under a stream of nitrogen.

-

Derivatization: To the dried neutral lipid fraction, add the derivatizing agent (e.g., 50 µL of BSTFA) and heat at 60°C for 30-60 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

-

The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Quantification

Instrumentation:

-

Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms or equivalent).

-

Mass Spectrometer (MS) detector.

Procedure:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC.

-

Chromatography: Use a suitable temperature program to separate the components. A typical program might start at 60°C, ramp to 150°C at 10°C/min, then ramp to 300°C at 3°C/min, and hold for 20 minutes.

-

Mass Spectrometry: Operate the MS in scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.

-

Identification: Identify the this compound-TMS ether peak by its retention time and by comparing its mass spectrum to a known standard or library data.

-

Quantification: Quantify the this compound concentration by integrating the peak area and comparing it against a calibration curve generated from an authentic this compound standard. An internal standard (e.g., 5α-cholestane) should be used to correct for variations in sample processing and injection.

Visualized Workflows and Relationships

Analytical Workflow

The following diagram outlines the comprehensive workflow from environmental sample collection to the final quantification of this compound.

Caption: Workflow for this compound analysis from environmental samples.

Logical Framework for Biomarker Application

This diagram illustrates the logical connection between the detection of this compound and the inference of a dinoflagellate-driven harmful algal bloom.

Caption: Conceptual model for using this compound as a HAB indicator.

Conclusion

This compound serves as a robust and specific biomarker for quantifying the contribution of dinoflagellates to aquatic ecosystems. Its analysis, through established protocols of lipid extraction and GC-MS, provides a reliable tool for monitoring the development and extent of harmful algal blooms. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to implement this powerful chemotaxonomic approach in their environmental and ecological studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Wide ecological niches ensure frequent harmful dinoflagellate blooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harmful algal blooms: A climate change co-stressor in marine and freshwater ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Sterols of the Toxic Marine Dinoflagellate, Pyrodinium bahamense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantification of Sterol and Triterpenol Biomarkers in Sediments of the Cananéia-Iguape Estuarine-Lagoonal System (Brazil) by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distribution and sources of sterol biomarkers in sediments collected from a tropical estuary in Northeast Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

The Pivotal Role of Dinosterol in Marine Carbon Cycling: A Technical Guide

Introduction

Dinoflagellates, a diverse group of marine eukaryotes, are significant primary producers and key players in the global carbon cycle. Their unique biochemical signatures, particularly the C30 sterol dinosterol, provide a powerful tool for tracing the fate of dinoflagellate-derived organic matter in the marine environment. This technical guide offers an in-depth exploration of the role of this compound in marine carbon cycling, tailored for researchers, scientists, and drug development professionals. It delves into the biosynthesis of this compound, its utility as a biomarker, detailed analytical protocols, and its implications for the biological carbon pump.

This compound: A Unique Biomarker for Dinoflagellates

This compound (4α,23,24-trimethyl-5α-cholest-22-en-3β-ol) is a distinctive sterol primarily synthesized by dinoflagellates.[1] Its unique structure, featuring methyl groups at the C-4, C-23, and C-24 positions, makes it a highly specific biomarker for this algal group. While some rare instances of this compound have been reported in other organisms like certain diatom species, its overwhelming prevalence in dinoflagellates makes it an invaluable tool for tracking their contribution to marine organic matter.[1]

The concentration of this compound can vary significantly among different dinoflagellate species and is influenced by environmental factors and growth phase.[2] Notably, heterotrophic dinoflagellates often exhibit this compound concentrations that are 4 to 12 times higher than those of their autotrophic counterparts, highlighting their significant role as a source of this biomarker in some sedimentary records.[2]

The Biological Carbon Pump and the Fate of this compound

The biological carbon pump is a critical process by which the ocean sequesters atmospheric carbon dioxide into the deep sea.[3] Phytoplankton, including dinoflagellates, fix inorganic carbon in the sunlit surface ocean, which is then transferred to the deep ocean as particulate organic carbon (POC). Total dinoflagellate proteins have been shown to scale with particulate carbon export, suggesting a direct link between dinoflagellate abundance and the efficiency of the carbon pump.[4]

This compound, as a component of dinoflagellate biomass, is incorporated into this POC flux. The stability of this compound in the water column and its preservation in marine sediments allow it to serve as a proxy for past dinoflagellate productivity and their contribution to carbon export. By analyzing the concentration and isotopic composition of this compound in sediment cores, scientists can reconstruct past changes in marine ecosystems and carbon cycling.

Quantitative Data on this compound

The following tables summarize quantitative data on this compound concentrations in various dinoflagellate species and marine environments. This data is essential for calibrating this compound as a quantitative proxy for dinoflagellate biomass and its contribution to organic carbon pools.

| Dinoflagellate Species | Trophic Mode | This compound Content (pg/cell) | Reference |

| Alexandrium minutum | Autotrophic | 0.1 - 1.0 | [5] |

| Prorocentrum minimum | Autotrophic | 0.2 - 1.5 | [5] |

| Protoperidinium crassipes | Heterotrophic | 2.0 - 15.0 | [2] |

| Pyrodinium bahamense | Autotrophic | Present (major sterol) | [6] |

| Marine Environment | Location | This compound Concentration | Reference |

| Surface Sediments | Northwestern Adriatic Sea | 1.5 - 5.0 µg/g TOC | [7] |

| Sediment Traps (955m) | Cariaco Basin | 143 µg/m²/day (flux) | [8] |

| Surface Sediments | Cariaco Basin | 11.7 µg/m²/day (flux) | [8] |

| Surface Sediments | Northern Gulf of Mexico | >25% of total sterols (deeper transects) | [9] |

Experimental Protocols

Accurate quantification and analysis of this compound are fundamental to its application in marine carbon cycle research. This section provides detailed methodologies for the extraction, derivatization, and analysis of this compound from marine samples.

Extraction of this compound from Marine Sediments

This protocol outlines a standard procedure for the extraction of lipids, including this compound, from marine sediment samples.

Materials:

-

Freeze-dried sediment sample

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Internal standards (e.g., 5α-cholestane)

-

Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

-

Rotary evaporator

-

Glass columns for chromatography

-

Alumina (activated)

-

Hexane

-

Ethyl acetate

Procedure:

-

Sample Preparation: Weigh approximately 5-10 g of freeze-dried sediment into an extraction cell. Add a known amount of internal standard to the sediment for quantification purposes.

-

Extraction:

-

ASE: Extract the sediment with a DCM:MeOH (9:1 v/v) mixture at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi). Perform at least three extraction cycles.

-

Soxhlet: Extract the sediment with a DCM:MeOH (2:1 v/v) mixture for 24-48 hours.

-

-

Concentration: Combine the extracts and reduce the volume using a rotary evaporator until a small volume of the total lipid extract (TLE) is obtained.

-

Fractionation:

-

Prepare a chromatography column with activated alumina.

-

Apply the TLE to the top of the column.

-

Elute different lipid fractions using solvents of increasing polarity. A typical elution scheme is:

-

Fraction 1 (hydrocarbons): Hexane

-

Fraction 2 (ketones): Hexane:DCM (70:30 v/v)

-

Fraction 3 (sterols and alcohols): DCM:MeOH (95:5 v/v)

-

-

-

Final Concentration: Collect the sterol-containing fraction and concentrate it under a gentle stream of nitrogen gas.[7][10]

Derivatization of Sterols for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group of sterols must be derivatized to increase their volatility.

Materials:

-

Dried sterol fraction

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine (optional)

-

Heating block or oven

Procedure:

-

Ensure the sterol extract is completely dry, as moisture can interfere with the derivatization reaction.[11]

-

Add 50-100 µL of BSTFA (+1% TMCS) to the dried extract. Pyridine can be used as a solvent if needed.[12]

-

Seal the vial tightly and heat at 60-70°C for at least 1 hour to ensure complete derivatization.[11][12]

-

After cooling, the sample is ready for injection into the GC-MS.

Quantification and Isotopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for sterol analysis.

-

Temperature Program: An oven temperature program is used to separate the different sterols. A typical program starts at a lower temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure all compounds elute.

-

Quantification: this compound is identified based on its retention time and mass spectrum. Quantification is performed by comparing the peak area of this compound to that of the internal standard.

Stable Isotope Analysis (GC-IRMS): For compound-specific isotope analysis of hydrogen (δ²H) or carbon (δ¹³C) in this compound, a gas chromatograph is coupled to an isotope ratio mass spectrometer (GC-IRMS).

-

Purification: Prior to isotopic analysis, this compound must be highly purified to avoid co-elution with other compounds that could affect the isotopic measurement. This is often achieved using High-Performance Liquid Chromatography (HPLC).[13]

-

Analysis: The purified and derivatized this compound is injected into the GC-IRMS. The instrument measures the isotopic ratios of the eluting compound.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthesis of this compound and the workflow for its analysis in the context of the marine carbon cycle.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Marine Carbon Cycle [geomar.de]

- 4. Dinoflagellates alter their carbon and nutrient metabolic strategies across environmental gradients in the central Pacific Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sterols of the Toxic Marine Dinoflagellate, Pyrodinium bahamense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. researchgate.net [researchgate.net]

- 9. bg.copernicus.org [bg.copernicus.org]

- 10. faculty.washington.edu [faculty.washington.edu]

- 11. researchgate.net [researchgate.net]

- 12. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 13. researchgate.net [researchgate.net]

Dinosterol preservation potential in marine sediments.

An In-Depth Guide to the Preservation Potential of Dinosterol in Marine Sediments

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound as a Key Biomarker

This compound (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 sterol primarily synthesized by dinoflagellates, a diverse group of unicellular protists.[1][2] Its unique chemical structure, characterized by a distinctive side-chain alkylation pattern, makes it a highly specific biomarker for tracing the presence and abundance of dinoflagellate-derived organic matter in both contemporary and ancient marine sediments.[1][2][3] The study of this compound's preservation is crucial for paleoceanography, environmental monitoring, and understanding biogeochemical cycles. Upon burial and subsequent diagenesis, this compound is transformed into its fully saturated counterpart, dinosterane, which serves as a molecular fossil, or 'biomarker,' preserving the carbon skeleton of the original molecule and providing a record of past dinoflagellate populations.[1]

Biosynthesis of this compound

The biosynthesis of this compound begins with the cyclization of squalene to lanosterol, a common precursor in sterol synthesis. From lanosterol, the pathway diverges from that of more common sterols like cholesterol. The formation of this compound's characteristic side chain involves a series of alkylation (methylation) steps. The proposed sequence involves the formation of several intermediates, culminating in the methylation at C-23 to form the final this compound molecule.[2][4]

Caption: Proposed biosynthetic pathway of this compound from lanosterol.

Factors Influencing this compound Preservation

The preservation of this compound in marine sediments is not guaranteed. It is subject to a series of physical, chemical, and biological alterations collectively known as diagenesis.[5][6] The extent of these alterations determines the amount and form of this compound-related compounds that are ultimately preserved in the geological record.

1. Diagenetic Pathways: Early diagenesis, occurring at or near the sediment-water interface, is primarily driven by microbial activity.[5][7] Under these conditions, this compound can be transformed into a variety of products. With increasing burial depth, temperature, and pressure, further chemical transformations occur, leading to the formation of highly stable hydrocarbon biomarkers.[6][7][8]

-

Reduction: The double bond in the side chain and the hydroxyl group can be reduced, leading to the formation of dinostanol . This stanol/stenol ratio is often used as an indicator of early diagenetic alteration.[3]

-

Oxidation: The hydroxyl group can be oxidized to form ketones like dinosterone and dinostanone .[9]

-

Defunctionalization and Rearrangement: With deeper burial, the hydroxyl group is lost, and the molecule undergoes further rearrangement and reduction to form the stable saturated steroidal alkane, dinosterane .[1][8]

References

- 1. This compound - Wikiwand [wikiwand.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 5. Diagenesis - Wikipedia [en.wikipedia.org]

- 6. fisica.unipg.it [fisica.unipg.it]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 9. researchgate.net [researchgate.net]

The Genetic Architecture of Dinosterol Biosynthesis in Microalgae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoflagellates, a diverse group of marine microalgae, are prolific producers of a unique suite of sterols, with dinosterol being a prominent and biogeochemically significant biomarker.[1] The intricate C4-methyl and complex side-chain alkylation patterns of this compound and its analogs set them apart from the sterols of other eukaryotic lineages, suggesting a unique evolutionary trajectory of their biosynthetic pathways.[2][3] Understanding the genetic underpinnings of this compound production is not only crucial for deciphering the evolution of sterol biosynthesis but also holds potential for biotechnological applications, including the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the current knowledge on the genetic basis of this compound production in microalgae, focusing on the core enzymatic machinery, experimental methodologies for its investigation, and a summary of quantitative data.

The this compound Biosynthetic Pathway: A Unique Amalgamation of Enzymatic Machinery

The biosynthesis of this compound in dinoflagellates follows the general scheme of isoprenoid and sterol production, commencing with acetyl-CoA. However, it diverges at key steps, leading to the characteristic structural features of this compound. Unlike plants and some other algae that primarily utilize the cycloartenol synthase (CAS) pathway for sterol synthesis, dinoflagellates employ a lanosterol synthase (LAS) .[1][4] This fundamental difference aligns the initial cyclization step of the dinoflagellate pathway more closely with that of animals and fungi.

The core enzymes and proposed steps in the this compound biosynthetic pathway are outlined below:

-

Isoprenoid Precursor Synthesis: Like other eukaryotes, dinoflagellates synthesize the basic C5 isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form the C30 precursor, squalene.

-

Squalene Epoxidation and Cyclization: Squalene is first oxidized to (S)-2,3-oxidosqualene by squalene epoxidase. Subsequently, Lanosterol Synthase (LAS) catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol. The presence of genes encoding LAS, and the absence of CAS genes in dinoflagellate genomes, provides strong evidence for this pathway.[1][4]

-

Demethylation at C14: The 14α-methyl group of lanosterol is removed by a sterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis across eukaryotes.[4][5]

-

C4-Methylation: A hallmark of this compound is the presence of a methyl group at the C4 position. A novel C4-methyl sterol biosynthetic pathway has been identified, which involves a sterol methyltransferase (SMT) , an ortholog of STRM-1, rather than the sterol methyl oxidases (SMOs) typically involved in C4-demethylation in other eukaryotes.[2][3] This enzyme catalyzes the methylation at the C4 position, producing both 4α- and 4β-methyl sterols.[2]

-

Side-Chain Alkylation: The intricate side chain of this compound, with methyl groups at C23 and C24, is constructed through a series of methylation events catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs) .[6] At least one additional SMT, distinct from the one involved in the initial side-chain methylation (SMT1), is hypothesized to be responsible for the further methylation at the C23 position.[6][7]

-

Other Modifications: The formation of the double bond at C22 is likely catalyzed by a sterol-C22-desaturase , potentially a cytochrome P450-dependent monooxygenase.[6][7]

Visualizing the Pathway

Quantitative Data on Sterol Composition

The sterol composition of dinoflagellates is diverse and can vary significantly between species. This compound is often a major component, but its relative abundance, along with that of other sterols, provides a characteristic fingerprint for different species.

| Dinoflagellate Species | This compound (% of total sterols) | Other Major Sterols (% of total sterols) | Reference |

| Vulcanodinium rugosum | Present | 4α,24-dimethyl-5α-cholest-22E-en-3β-ol, Cholesterol, 4α,24-dimethyl-5α-cholestan-3β-ol | [8] |

| Scrippsiella sp. CS-295/c | ~31% | Cholesterol (~24%), Dinostanol (~18%) | [8] |

| Breviolum minutum | Present | 24-demethylthis compound (most abundant) | [9] |

| Gambierdiscus carolinianus | Present | Data available in referenced table | [10] |

Note: This table presents a selection of available data. The exact percentages can vary based on culture conditions.

Key Experimental Protocols

Investigating the genetic basis of this compound production requires a combination of molecular, biochemical, and analytical techniques. The following sections outline the general methodologies for key experiments.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the sterol composition of dinoflagellate cells.

Methodology:

-

Lipid Extraction: Total lipids are extracted from lyophilized cell pellets using a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Saponification: The lipid extract is saponified using a strong base (e.g., KOH in methanol) to release free sterols from their esterified forms.

-

Nonsaponifiable Lipid Extraction: The nonsaponifiable lipids, including free sterols, are extracted from the saponified mixture using a nonpolar solvent like n-hexane.

-

Derivatization: The hydroxyl group of the sterols is derivatized, commonly by silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sterols are separated and identified using a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a capillary column (e.g., DB-5ms). The mass spectrometer provides fragmentation patterns that allow for the identification of individual sterols by comparison with reference spectra and standards.

Transcriptomic Analysis using RNA-Seq

Objective: To identify and quantify the expression of genes involved in this compound biosynthesis under different experimental conditions.

Methodology:

-

Cell Culture and Treatment: Dinoflagellate cultures are grown under control and experimental conditions (e.g., varying light, temperature, or nutrient levels).

-

RNA Extraction: Total RNA is extracted from the cells at specific time points using a suitable RNA extraction kit or protocol, ensuring high purity and integrity.

-

Library Preparation: mRNA is enriched from the total RNA, fragmented, and used to synthesize a cDNA library. Adapters are ligated to the cDNA fragments for sequencing.

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

-

De novo Transcriptome Assembly: For species without a reference genome, a de novo transcriptome is assembled from the high-quality reads using software like Trinity.

-

Gene Annotation: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI nr, Swiss-Prot, KEGG) to identify putative gene functions.

-

Differential Gene Expression Analysis: The abundance of each transcript is quantified, and differentially expressed genes between different conditions are identified using statistical methods.

-

Gene Knockdown using RNA Interference (RNAi)

Objective: To investigate the function of specific genes in the this compound biosynthesis pathway by reducing their expression.

Note: Gene manipulation in dinoflagellates is challenging due to their large and complex genomes. The following is a general approach, and optimization is required for specific species.

Methodology:

-

siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the gene of interest (e.g., SMT) are designed and synthesized.

-

Delivery of siRNA: siRNAs are introduced into dinoflagellate cells. This is a critical and challenging step. Methods that have been explored include:

-

Electroporation: Applying an electrical field to transiently increase cell membrane permeability.

-

Biolistic Transformation (Gene Gun): Bombarding cells with microparticles coated with siRNAs.

-

Lipofection: Using lipid-based reagents to facilitate siRNA entry into cells.

-

-

Analysis of Gene Knockdown:

-

qRT-PCR: To quantify the reduction in the target mRNA levels.

-

Western Blotting: To assess the reduction in the corresponding protein levels (if an antibody is available).

-

Phenotypic Analysis: To observe the effect of gene knockdown on the sterol profile of the cells using GC-MS.

-

Visualizing an Experimental Workflow for Gene Function Analysis

Regulation of this compound Production

The biosynthesis of this compound is likely regulated by a complex interplay of genetic and environmental factors. Transcriptomic studies have shown that the expression of genes in the sterol biosynthetic pathway can be influenced by environmental stressors such as changes in light intensity, temperature, and nutrient availability.[1][4] For instance, downregulation of squalene synthase transcript levels has been observed under stress conditions, leading to a blockage in sterol synthesis.[4] However, the specific signaling pathways that mediate these responses and directly control the activity of key enzymes in this compound production are still largely unknown and represent an important area for future research.

Visualizing Potential Regulatory Inputs

Future Directions and Conclusion

The study of the genetic basis of this compound production in microalgae is a rapidly evolving field. While significant progress has been made in identifying key enzymes and outlining the general pathway, several areas warrant further investigation. A complete gene-to-enzyme map of the entire this compound biosynthetic pathway is yet to be established. The development of robust and efficient genetic tools, such as CRISPR-Cas9 based gene editing systems, for a wider range of dinoflagellate species is crucial for the functional characterization of candidate genes.[11][12][13] Elucidating the signaling pathways that regulate this compound biosynthesis in response to environmental cues will provide a more comprehensive understanding of the physiological roles of these unique sterols.

Continued research in this area will not only deepen our fundamental knowledge of algal biology and evolution but also unlock the potential for metabolic engineering of microalgae for the sustainable production of high-value sterols for the pharmaceutical and other industries.

References

- 1. Clade-Specific Sterol Metabolites in Dinoflagellate Endosymbionts Are Associated with Coral Bleaching in Response to Environmental Cues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Widespread Sterol Methyltransferase Participates in the Biosynthesis of Both C4α- and C4β-Methyl Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Clade-Specific Sterol Metabolites in Dinoflagellate Endosymbionts Are Associated with Coral Bleaching in Response to Environmental Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytosterol Profiles, Genomes and Enzymes – An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 11. CRISPR/Cas9 in Dinoflagellates | Molecular Ecology of Phytoplankton [phytoplankton.uconn.edu]

- 12. Genome editing in the choanoflagellate Salpingoeca rosetta [protocols.io]

- 13. CRISPR-based bioengineering in microalgae for production of industrially important biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

Dinosterol in Non-Dinoflagellate Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 sterol long considered a specific biomarker for dinoflagellates, a diverse group of marine and freshwater protists. Its unique structure, particularly the methylation at C4, C23, and C24, has made it a valuable tool in geochemical and paleoecological studies to trace the presence and abundance of dinoflagellates in sediments. However, a growing body of evidence has revealed the presence of this compound and other related 4-methyl sterols in a limited number of non-dinoflagellate organisms, primarily certain species of marine diatoms. This guide provides a comprehensive technical overview of the occurrence of this compound in these non-dinoflagellate organisms, including quantitative data, detailed experimental protocols for its detection, and an examination of its biosynthetic pathway. This information is critical for researchers in marine biology, ecology, and geochemistry to avoid misinterpretation of biomarker data and for professionals in drug development exploring the biodiversity of sterol biosynthesis for potential therapeutic applications.

Occurrence and Quantitative Data

While this compound is overwhelmingly produced by dinoflagellates, its detection in other microorganisms, though rare, is significant. The primary group of non-dinoflagellate organisms in which this compound has been identified is the diatoms (Bacillariophyta).

This compound in Diatoms